molecular formula C13H17Cl2O5P B12550313 (2,6-Dichlorophenyl)(dimethoxyphosphoryl)methyl butanoate CAS No. 667915-51-7

(2,6-Dichlorophenyl)(dimethoxyphosphoryl)methyl butanoate

Cat. No.: B12550313
CAS No.: 667915-51-7
M. Wt: 355.15 g/mol
InChI Key: IEZFXFQPWAQYPM-UHFFFAOYSA-N
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Description

(2,6-Dichlorophenyl)(dimethoxyphosphoryl)methyl butanoate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a dichlorophenyl group and a dimethoxyphosphoryl group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichlorophenyl)(dimethoxyphosphoryl)methyl butanoate typically involves the reaction of 2,6-dichlorophenol with dimethyl phosphite in the presence of a base, followed by esterification with butanoic acid. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichlorophenyl)(dimethoxyphosphoryl)methyl butanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols; conditionspolar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of phosphine oxides and carboxylic acids.

    Reduction: Formation of phosphine derivatives and alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2,6-Dichlorophenyl)(dimethoxyphosphoryl)methyl butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,6-Dichlorophenyl)(dimethoxyphosphoryl)methyl butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may facilitate binding to hydrophobic pockets, while the dimethoxyphosphoryl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(dimethoxyphosphoryl)acrylate
  • tert-Butyl 2-(dimethoxyphosphoryl)acetate

Uniqueness

(2,6-Dichlorophenyl)(dimethoxyphosphoryl)methyl butanoate is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other organophosphorus compounds, making it a valuable compound for specific applications in research and industry .

Properties

CAS No.

667915-51-7

Molecular Formula

C13H17Cl2O5P

Molecular Weight

355.15 g/mol

IUPAC Name

[(2,6-dichlorophenyl)-dimethoxyphosphorylmethyl] butanoate

InChI

InChI=1S/C13H17Cl2O5P/c1-4-6-11(16)20-13(21(17,18-2)19-3)12-9(14)7-5-8-10(12)15/h5,7-8,13H,4,6H2,1-3H3

InChI Key

IEZFXFQPWAQYPM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC(C1=C(C=CC=C1Cl)Cl)P(=O)(OC)OC

Origin of Product

United States

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